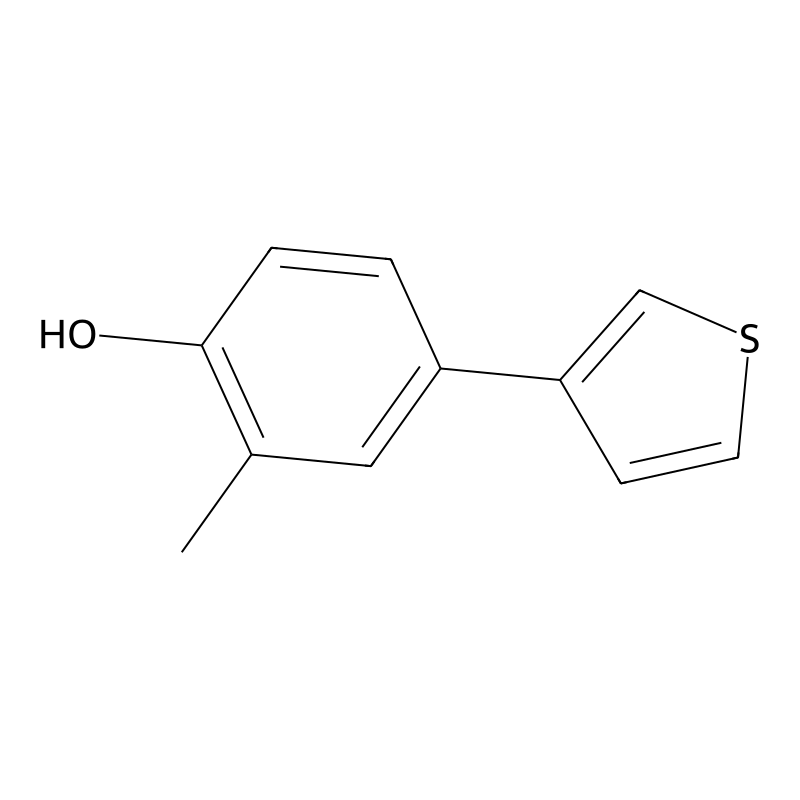

2-Methyl-4-(thiophen-3-YL)phenol

Catalog No.

S6658415

CAS No.

1261916-69-1

M.F

C11H10OS

M. Wt

190.26 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261916-69-1

Product Name

2-Methyl-4-(thiophen-3-YL)phenol

IUPAC Name

2-methyl-4-thiophen-3-ylphenol

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

InChI

InChI=1S/C11H10OS/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10/h2-7,12H,1H3

InChI Key

APTRLIVNCHDKFG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CSC=C2)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC=C2)O

2-Methyl-4-(thiophen-3-yl)phenol, 95% is a highly purified form of a chemical compound known for its potential application in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. It has been researched extensively due to its unique physical and chemical properties, including its biological activities and potential for toxicity. Here, we will discuss the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-Methyl-4-(thiophen-3-yl)phenol, 95%.

2-Methyl-4-(thiophen-3-yl)phenol, 95% is a crystalline solid with a molecular formula of C14H12OS. It is a phenolic compound that contains a mixture of methyl and thiophene functional groups. There is limited information on the background and discovery of this compound. However, it is known that it was initially synthesized for its potential in medicinal chemistry and has been studied thoroughly for its biological activities.

2-Methyl-4-(thiophen-3-yl)phenol, 95% is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, acetonitrile, and chloroform. It has a melting point of about 175°C and a boiling point of 374°C. It is stable at room temperature, but care must be taken to protect it from exposure to air, moisture, and light, which can cause oxidation and degradation of the compound.

2-Methyl-4-(thiophen-3-yl)phenol, 95% can be synthesized using several methods. One of the most common methods involves the reaction of 2-methyl-4-chlorophenol with thiophenol in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization or chromatography. The purity of the compound can be verified using techniques such as HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) spectroscopy.

There are several analytical methods that can be used to detect and quantify 2-Methyl-4-(thiophen-3-yl)phenol, 95%. These include HPLC, NMR, and mass spectrometry. HPLC is a commonly used technique to separate and quantify the compound from complex mixtures. NMR spectroscopy can be used to determine the purity and identity of the compound by analyzing the coupling constants and chemical shifts of its protons. Mass spectrometry can be used to deduce the molecular weight of the compound through fragmentation analysis.

2-Methyl-4-(thiophen-3-yl)phenol, 95% has been found to exhibit several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its potential as an antifungal agent has been studied extensively, and it has been found to inhibit the growth of several fungal strains. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, it has shown promising anticancer activity by inducing apoptosis, inhibiting cancer cell growth, and suppressing tumor angiogenesis.

The toxicity of 2-Methyl-4-(thiophen-3-yl)phenol, 95% has been evaluated in several in vitro and in vivo experiments. It has been found to be relatively non-toxic at low concentrations, but higher concentrations can cause cytotoxicity and genotoxicity in mammalian cells. It has also been found to cause toxicity in experimental animals when administered at high doses. Therefore, it is recommended that appropriate safety measures be taken when handling this compound.

2-Methyl-4-(thiophen-3-yl)phenol, 95% has several potential applications in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. It can be used as a starting material for the synthesis of several biologically active compounds. It can also be used as an intermediate in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, it can be used as a functional material in the preparation of sensors and molecular recognition agents.

Research on 2-Methyl-4-(thiophen-3-yl)phenol, 95% is still ongoing, with several studies focusing on its biological activities and potential applications. Many studies have explored its use as a precursor for the synthesis of antifungal and antibacterial agents. Furthermore, recent studies have highlighted its potential as a material for use in the fields of optics and electronics due to its optical and electronic properties.

The potential applications of 2-Methyl-4-(thiophen-3-yl)phenol, 95% are not limited to pharmaceuticals and materials science. It can also be used in the field of environmental science as a phytoremediation agent for the removal of heavy metals from contaminated soil. Additionally, it can be used as a surfactant in the oil and gas industry for improved oil recovery.

One of the limitations of 2-Methyl-4-(thiophen-3-yl)phenol, 95% is its relatively low solubility, which can limit its application in certain fields. Furthermore, its potential toxicity at higher concentrations can pose a risk to human health and the environment. Future research on this compound should focus on improving its solubility and reducing its toxicity, as well as exploring its potential applications in new fields, such as nanotechnology and biomedicine.

of research on 2-Methyl-4-(thiophen-3-yl)phenol, 95% could include:

- Examining its potential as an anticancer agent in preclinical and clinical trials

- Studying its use as a material for use in organic electronics and photonics

- Developing new synthetic methods for the preparation of the compound

- Improving its solubility and formulation for improved applicability in various fields

- Exploring its potential as a molecular probe for the detection of metal ions and other chemical species

- Investigating its impact on the microbial ecology of the environment

- Conducting further studies on its potential health effects and toxicity, including long-term exposure and environmental impact.

- Examining its potential as an anticancer agent in preclinical and clinical trials

- Studying its use as a material for use in organic electronics and photonics

- Developing new synthetic methods for the preparation of the compound

- Improving its solubility and formulation for improved applicability in various fields

- Exploring its potential as a molecular probe for the detection of metal ions and other chemical species

- Investigating its impact on the microbial ecology of the environment

- Conducting further studies on its potential health effects and toxicity, including long-term exposure and environmental impact.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

190.04523611 g/mol

Monoisotopic Mass

190.04523611 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds